4-Fluorophenyl 2-thienyl ketone
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluorophenyl 2-thienyl ketone and related compounds involves several key methods. For example, the synthesis and characterization of compounds such as 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its derivatives start from bromothiophenes, showcasing the adaptability of fluorophenyl and thienyl groups in electropolymerization processes (Topal et al., 2021). Additionally, the synthesis of 2-(1,1-difluoroalkyl) thiophenes demonstrates the versatility of fluorination techniques in creating liquid crystalline materials from alkyl thienyl ketones (Kiryanov et al., 2001).
Molecular Structure Analysis
The molecular structure of 4-Fluorophenyl 2-thienyl ketone derivatives has been extensively studied, revealing insights into solvatochromism and solid-state structures. For instance, a series of N-substituted phenyl-2-thienyl ketones showed significant solvatochromic properties, analyzed using the Kamlet–Taft linear solvation energy relationship, providing insight into the influence of solvent properties on molecular behavior (El-Sayed et al., 2005).
Chemical Reactions and Properties
4-Fluorophenyl 2-thienyl ketone participates in various chemical reactions, leading to the synthesis of complex molecules and materials. For example, the base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones offers a route to benzoxepines, showcasing the compound's reactivity and potential in synthesizing functionalized molecules (Ouyang et al., 2016).
Physical Properties Analysis
The physical properties of polymers derived from 4-Fluorophenyl 2-thienyl ketone, such as their electrochemical characteristics, are crucial for applications in energy storage and electrochromic devices. The electropolymerization of related monomers has been shown to produce polymers with significant capacitance values and energy densities, indicating the potential for these materials in practical applications (Topal et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-Fluorophenyl 2-thienyl ketone and its derivatives, such as their reactivity in annulation reactions and the stability of the resulting compounds, are foundational for understanding their applications in materials science and organic synthesis. The base-promoted annulation to create benzoxepines demonstrates the chemical versatility and potential for creating structurally diverse and functional materials (Ouyang et al., 2016).
Scientific Research Applications
Precursor for Heterocyclic Systems : Fluorophenyl pyridazinyl ketone serves as a versatile precursor for benzo-annelated heterocyclic systems, potentially leading to novel compounds like diazaacridones (Heinisch, Haider, & Moshuber, 1994).
Applications in Pharmaceuticals and Cosmetics : A novel fluorinated aromatic ketone exhibits a unique structure, suggesting potential applications in pharmaceuticals and cosmetics (Zhai Zhi-we, 2013).
Synthesis of Benzoxepines : Base-promoted annulation between 2-fluorophenylacetylenes and ketones enables the production of benzoxepines, beneficial in synthesizing functionalized compounds (Ouyang et al., 2016).
Anti-Inflammatory Activity : Substituted p-(fluorophenyl) styryl ketones and pyrazoles show anti-inflammatory properties, potentially useful in treating conditions like carrageenin-induced edema (Nargund, Hariprasad, & Reedy, 1992).
Novel Derivatives of Ketamine : Fluoroketamine, a derivative of ketamine, shows advantages over traditional ketamine in dosage effectiveness and recovery time in animal models (Moghimi et al., 2014).
Creation of Novel Materials : Ozonolysis of copolymers containing 4-fluorophenyl butadiene units leads to telechelic oligomers with fluorophenyl ketone end groups, which could be useful in developing new materials (Dix, Ebdon, & Hodge, 1993).
Inhibitory Effects on Crop Biomasses : New compounds containing fluorine and triazole-substituted thieno pyrimidine ketone show significant inhibitory effects on crop biomasses and bacterial infections (Zhou Xi, 2015).
Synthesis of Polyaryletherketones : Bis-4-halogenophenyl ketones and potassium salts of bis-4-hydroxyphenyl ketones are used to synthesize polyaryletherketones, which are tough, crystalline polymers with potential in various applications (Attwood et al., 1981).
Safety And Hazards
properties
IUPAC Name |
(4-fluorophenyl)-thiophen-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTRJPXIYKYMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206618 | |
Record name | 4-Fluorophenyl 2-thienyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 2-thienyl ketone | |
CAS RN |
579-49-7 | |
Record name | (4-Fluorophenyl)-2-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenyl 2-thienyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorophenyl 2-thienyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenyl 2-thienyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.